![molecular formula C22H16N2O4 B3935415 2-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B3935415.png)
2-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1H-inden-1-one
Overview
Description
2-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1H-inden-1-one, commonly known as MNII, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MNII has been studied for its potential applications in cancer therapy due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, MNII has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a variety of diseases.
Mechanism of Action
MNII exerts its anticancer effects by inhibiting the activity of Topoisomerase II, which results in the accumulation of DNA damage and cell death. Additionally, MNII has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in a variety of diseases.
Biochemical and Physiological Effects:
MNII has been shown to induce apoptosis (cell death) in cancer cells, while having little effect on normal cells. Additionally, MNII has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in a variety of diseases.
Advantages and Limitations for Lab Experiments
MNII has several advantages as a potential therapeutic agent, including its potent anticancer effects and its anti-inflammatory and antioxidant properties. However, MNII also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on MNII. One area of interest is the development of more effective methods for synthesizing MNII, which could lead to increased yields and lower costs. Another area of interest is the development of new formulations of MNII that could improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanisms underlying MNII's anticancer effects and to identify potential applications in the treatment of other diseases.
Scientific Research Applications
MNII has been extensively studied for its potential applications in cancer therapy. Research has shown that MNII is a potent inhibitor of the enzyme Topoisomerase II, which is involved in the replication and transcription of DNA. Inhibition of this enzyme can lead to DNA damage and ultimately cell death, making MNII a promising candidate for the treatment of cancer.
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(4-nitroanilino)inden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-12-6-14(7-13-17)20-21(18-4-2-3-5-19(18)22(20)25)23-15-8-10-16(11-9-15)24(26)27/h2-13,23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLDOUOVXULQCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-(4-nitroanilino)inden-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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